4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile
Description
4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile (CAS 214476-89-8) is a quinoline derivative with the molecular formula C₁₈H₁₄N₂O₃ and a molar mass of 306.32 g/mol . Its structure features:
- A hydroxy group at position 4,
- Methoxy at position 7,
- Phenylmethoxy (benzyloxy) at position 6,
- A carbonitrile group at position 2.
This compound is stored at -20°C to maintain stability . Its structural modifications are critical for pharmacological properties, particularly in kinase inhibition and solubility optimization.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
7-methoxy-4-oxo-6-phenylmethoxy-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O3/c1-22-16-8-15-14(18(21)13(9-19)10-20-15)7-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21) |
InChI Key |
MZFZCPLRLZBNQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile is a compound belonging to the quinoline family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique arrangement of its functional groups—hydroxy, methoxy, phenylmethoxy, and carbonitrile—contributes to its diverse pharmacological effects.
- Molecular Formula : C_{16}H_{15}N_{3}O_{3}
- Molecular Weight : Approximately 283.30 g/mol
Biological Activities
Research indicates that quinoline derivatives, including this compound, exhibit various biological activities. The specific activities of this compound are still under investigation, but preliminary studies suggest the following potential effects:
-
Anticancer Activity :
- Quinoline derivatives have been shown to inhibit the growth of cancer cells. For instance, studies on similar compounds indicate they can induce cell cycle arrest and apoptosis in various cancer cell lines.
- A study demonstrated that related quinoline compounds exhibited IC50 values ranging from 2.63 µM to over 100 µM against human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) .
-
Antimicrobial Properties :
- Quinoline derivatives have been noted for their antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .
- Mechanism of Action :
Case Study 1: Anticancer Activity Assessment
In an experimental setup, various quinoline derivatives were synthesized and subjected to cytotoxicity screening using the MTT assay against several human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with some exhibiting better activity than established anticancer agents like 5-Fluorouracil.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | AGS | 2.63 ± 0.17 |
| Compound B | HCT-116 | >100 |
| Compound C | HeLa | 29.61 ± 0.21 |
| 5-FU | AGS | 29.61 ± 0.21 |
Case Study 2: Antimicrobial Evaluation
A series of quinoline derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that certain compounds displayed potent antibacterial activity, indicating their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Quinolinecarbonitrile Derivatives
Structural and Functional Group Variations
The table below summarizes key analogs and their substituent differences:
Key Comparative Findings
Substituent Impact on Bioactivity
Hydroxy vs. Chloro at Position 4 :
The target compound’s 4-OH group (pKa ~8–10) allows hydrogen bonding, enhancing solubility and target binding . In contrast, 4-Cl analogs (e.g., CAS 263149-10-6) exhibit increased lipophilicity (logP +0.5–1.0) but reduced polar interactions, affecting bioavailability .- Phenylmethoxy vs.
- Methoxy vs. Morpholinopropoxy at Position 7: The 7-OCH₃ group in the target compound balances hydrophobicity and metabolic stability. In Bosutinib, 7-O(CH₂)₃N-morpholine enhances solubility via tertiary amine protonation (pH-dependent) and improves pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
